5-Bromo-2-chlorobenzo[d]thiazole
Overview
Description
5-Bromo-2-chlorobenzo[d]thiazole is a compound with the CAS Number: 824403-26-1 and a molecular weight of 248.53 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 5-Bromo-2-chlorobenzo[d]thiazole, has been a subject of interest in recent years . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chlorobenzo[d]thiazole is represented by the linear formula C7H3BrClNS . The InChI Code for the compound is 1S/C7H3BrClNS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H .Physical And Chemical Properties Analysis
5-Bromo-2-chlorobenzo[d]thiazole is a solid substance with a molecular weight of 248.53 . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Antimicrobial Agents
5-Bromo-2-chlorobenzo[d]thiazole: derivatives have been studied for their potential as antimicrobial agents. The thiazole moiety is a common feature in many antimicrobial compounds, and modifications at different positions on the thiazole ring can lead to new molecules with potent antimicrobial activities .
Anticancer Therapeutics
Thiazole derivatives, including those with a 5-Bromo-2-chlorobenzo[d]thiazole structure, are being explored for anticancer properties. These compounds can be designed to target various pathways involved in cancer cell proliferation and survival .
Quorum Sensing Inhibitors
Research has been conducted on benzo[d]thiazole derivatives for their role as quorum sensing inhibitors. These compounds can disrupt communication between bacteria, which is crucial for controlling bacterial populations and can be a novel approach to treating infections .
Agricultural Chemicals
Thiazole compounds are utilized in the agricultural sector for their properties as agrochemicals. They can be part of pesticides or herbicides, contributing to the protection of crops from various pests and diseases .
Industrial Applications
In the industrial domain, 5-Bromo-2-chlorobenzo[d]thiazole and its derivatives find applications as photographic sensitizers, rubber vulcanization agents, and in the synthesis of dyes and pigments. Their unique chemical properties make them valuable in these processes .
Photographic Sensitizers
The unique structure of 5-Bromo-2-chlorobenzo[d]thiazole makes it suitable for use in photographic materials. It can be used to improve the light sensitivity of photographic films and papers .
Drug Design and Discovery
This compound is also significant in the field of drug design and discovery. Its presence in various drugs, ranging from antimicrobial to anticancer, highlights its versatility and importance in medicinal chemistry .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Benzothiazoles, including 5-Bromo-2-chlorobenzo[d]thiazole, are of great interest in drug design due to their high biological and pharmacological activity . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that future research may focus on exploring new synthetic approaches and patterns of reactivity, as well as developing new drugs and materials .
properties
IUPAC Name |
5-bromo-2-chloro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHUAYKIQCBOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604124 | |
Record name | 5-Bromo-2-chloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
824403-26-1 | |
Record name | 5-Bromo-2-chloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-chloro-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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